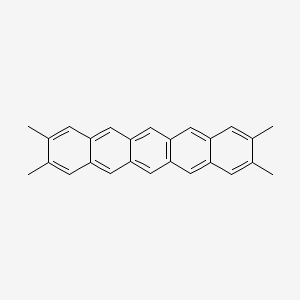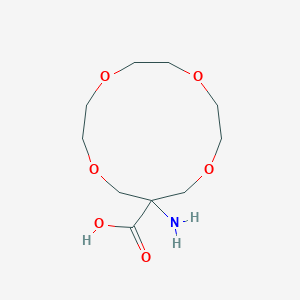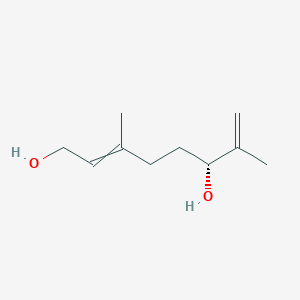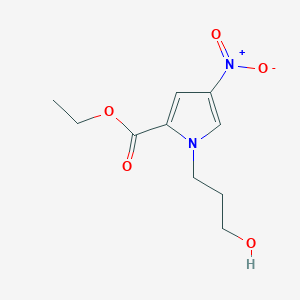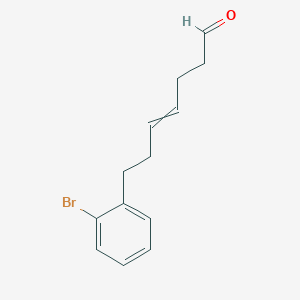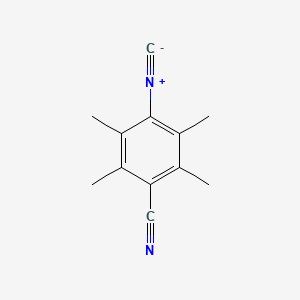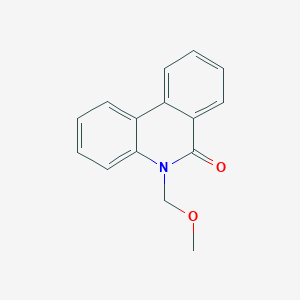![molecular formula C42H82N2O2 B14238074 N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide CAS No. 394653-28-2](/img/structure/B14238074.png)
N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two octadecanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with octadecanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them into amines.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: In industrial applications, N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism by which N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of inflammatory mediators and modulation of cell signaling pathways.
Comparaison Avec Des Composés Similaires
N,N’-Dimethyl-1,2-cyclohexanediamine: This compound has a similar cyclohexane core but with dimethyl groups instead of octadecanamide groups.
N,N’-Bis(2-hydroxyethyl)-1,2-cyclohexanediamine: Another similar compound with hydroxyethyl groups.
Uniqueness: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is unique due to its long-chain octadecanamide groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery and surfactant formulations.
Propriétés
Numéro CAS |
394653-28-2 |
|---|---|
Formule moléculaire |
C42H82N2O2 |
Poids moléculaire |
647.1 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(octadecanoylamino)cyclohexyl]octadecanamide |
InChI |
InChI=1S/C42H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-41(45)43-39-35-33-34-36-40(39)44-42(46)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3,(H,43,45)(H,44,46)/t39-,40-/m1/s1 |
Clé InChI |
LCIKXZXTGWISSW-XRSDMRJBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]1CCCC[C@H]1NC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1NC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
